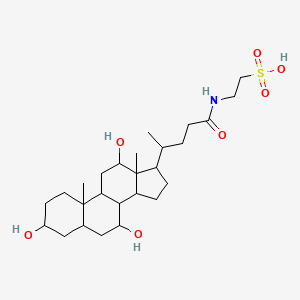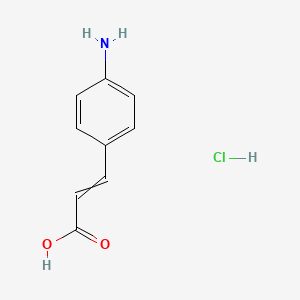
4-(BENZYLOXY)-3-IODOANILINE
概要
説明
4-(BENZYLOXY)-3-IODOANILINE is an organic compound that belongs to the class of benzenamines It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzene ring, along with an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZYLOXY)-3-IODOANILINE typically involves the iodination of 4-(Benzyloxy)benzenamine. One common method is the Sandmeyer reaction, where the amine group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反応の分析
Types of Reactions: 4-(BENZYLOXY)-3-IODOANILINE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the amine group can be reduced to form secondary or tertiary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzenamines.
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
科学的研究の応用
4-(BENZYLOXY)-3-IODOANILINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in coupling reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(BENZYLOXY)-3-IODOANILINE involves its interaction with various molecular targets. The iodine atom and benzyloxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s binding to enzymes, receptors, or other biomolecules, leading to its observed effects.
類似化合物との比較
4-(Benzyloxy)benzenamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzenamine: Lacks the benzyloxy group, affecting its solubility and reactivity.
4-(Benzyloxy)-3-methoxybenzenamine: Contains a methoxy group instead of an iodine atom, leading to different chemical properties.
特性
分子式 |
C13H12INO |
|---|---|
分子量 |
325.14 g/mol |
IUPAC名 |
3-iodo-4-phenylmethoxyaniline |
InChI |
InChI=1S/C13H12INO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChIキー |
FDYWIVDMHXPMDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)I |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER](/img/structure/B8783468.png)

![5-Methyl-5,7-dihydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B8783476.png)



![Benzo[b]thiophene-2-thiol](/img/structure/B8783492.png)






![2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B8783540.png)
